Warfarin sodium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Warfarin sodium is a widely used anticoagulant, commonly referred to as a “blood thinner,” though it does not actually reduce blood viscosity. Instead, it inhibits blood coagulation, making it effective in preventing blood clots in conditions such as deep vein thrombosis, pulmonary embolism, and atrial fibrillation . This compound is the sodium salt form of warfarin, which enhances its solubility and bioavailability.

准备方法

Synthetic Routes and Reaction Conditions: Warfarin sodium can be synthesized through the reaction of warfarin with a base, followed by the removal of water to yield the sodium salt. The process involves dissolving warfarin in a suitable solvent and reacting it with sodium hydroxide. The reaction mixture is then subjected to crystallization to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is produced by reacting warfarin with sodium hydroxide in an aqueous medium. The resulting solution is concentrated and crystallized to yield the sodium salt. The crystallization process is carefully controlled to ensure the purity and stability of the final product .

化学反应分析

Types of Reactions: Warfarin sodium undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxy derivatives.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: this compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.

Major Products Formed:

Oxidation: Hydroxywarfarin derivatives.

Reduction: Dihydrowarfarin derivatives.

Substitution: Various substituted warfarin derivatives depending on the nucleophile used.

科学研究应用

Clinical Applications

Warfarin is primarily used to prevent and treat various conditions associated with thrombosis, including:

- Venous Thromboembolism (VTE) : Warfarin is effective in preventing and treating deep vein thrombosis (DVT) and pulmonary embolism (PE).

- Atrial Fibrillation (AF) : It is commonly prescribed to reduce the risk of stroke in patients with AF.

- Mechanical Heart Valves : Patients with mechanical heart valves are often placed on warfarin to prevent thrombus formation.

- Post-Myocardial Infarction : Warfarin is indicated for patients who have experienced a heart attack to prevent further thrombotic events.

Case Study 1: Warfarin Resistance

A 52-year-old male presented with recurrent thromboembolic events despite being on warfarin therapy. His INR levels were within the therapeutic range, but he continued to experience complications. Investigations revealed underlying factors contributing to warfarin resistance, including lifestyle choices and potential drug interactions. The patient was transitioned to a higher dose of warfarin combined with heparin therapy, leading to improved outcomes .

Case Study 2: Atrial Fibrillation Management

In a study involving patients with atrial fibrillation, those receiving warfarin had varying INR levels, impacting their stroke risk. The research highlighted the importance of individualized dosing and monitoring to maintain therapeutic ranges . Patients who switched from warfarin to direct oral anticoagulants (DOACs) exhibited better control over their anticoagulation status .

Stability and Formulation Studies

Research has shown that the stability of warfarin sodium in oral formulations can be affected by various factors, including pH levels and interactions with excipients in tablet formulations. A study utilizing Raman spectroscopy demonstrated that changes in pH significantly influenced the precipitation of this compound, which is crucial for ensuring consistent dosing in liquid formulations .

Adverse Effects and Monitoring

Warfarin therapy is associated with a risk of bleeding complications. Data indicate that from 1993 to mid-2006, there were nearly 10,000 reported bleeding cases linked to warfarin use in the U.S., emphasizing the need for careful monitoring . Regular INR checks are vital for adjusting doses and minimizing adverse effects.

Research Findings

Recent studies have explored various factors affecting warfarin therapy:

- Pharmacogenetic Testing : Research indicates that genetic testing can help tailor warfarin dosing more accurately, potentially reducing complications .

- Dietary Interactions : Certain foods, particularly those high in vitamin K (e.g., green leafy vegetables), can interfere with warfarin's effectiveness, necessitating dietary management for patients .

作用机制

Warfarin sodium exerts its anticoagulant effects by inhibiting the enzyme vitamin K epoxide reductase. This enzyme is responsible for the regeneration of active vitamin K, which is a crucial cofactor for the γ-carboxylation of clotting factors II, VII, IX, and X. By inhibiting this enzyme, this compound reduces the levels of active clotting factors, thereby preventing blood clot formation .

相似化合物的比较

Dicoumarol: Another anticoagulant that inhibits vitamin K epoxide reductase but has a shorter half-life compared to warfarin sodium.

Acenocoumarol: Similar to this compound but with a faster onset of action and shorter duration.

Phenprocoumon: Has a longer half-life than this compound, leading to prolonged anticoagulant effects.

Uniqueness of this compound: this compound is unique due to its well-established pharmacokinetic profile, extensive clinical use, and the availability of a reversal agent (vitamin K) in case of overdose. Its predictable anticoagulant effects and the ability to monitor its activity through the international normalized ratio (INR) make it a preferred choice for long-term anticoagulation therapy .

属性

CAS 编号 |

5543-79-3 |

|---|---|

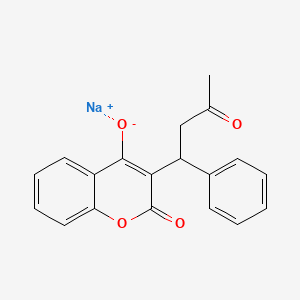

分子式 |

C19H15O4- |

分子量 |

307.3 g/mol |

IUPAC 名称 |

2-oxo-3-(3-oxo-1-phenylbutyl)chromen-4-olate |

InChI |

InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/p-1 |

InChI 键 |

PJVWKTKQMONHTI-UHFFFAOYSA-M |

手性 SMILES |

CC(=O)C[C@@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O.[Na] |

规范 SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-] |

物理描述 |

Warfarin sodium is a slightly bitter crystalline powder. An anticoagulant used as a rodenticide. (EPA, 1998) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。